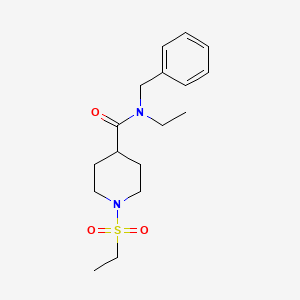
3-(4-fluorophenyl)-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, studies have shown that this compound may act through various pathways, including inhibition of nuclear factor kappa B (NF-κB), activation of peroxisome proliferator-activated receptor gamma (PPARγ), and inhibition of glycogen synthase kinase-3β (GSK-3β).
Biochemical and Physiological Effects
3-(4-fluorophenyl)-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to protect against neurodegeneration and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-fluorophenyl)-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been shown to have good bioavailability. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-fluorophenyl)-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and diabetes. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing new synthetic methods for this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide has been reported in the literature using various methods. One of the methods involves the reaction of 4-fluoroaniline, furfuryl alcohol, and ethyl chloroformate in the presence of triethylamine and sodium bicarbonate. The reaction mixture is then refluxed in acetonitrile to obtain the desired product in good yield.
Scientific Research Applications
3-(4-fluorophenyl)-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide has potential applications in scientific research. This compound has been studied for its antitumor, anti-inflammatory, and antidiabetic activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c15-10-5-3-9(4-6-10)12-17-14(21-18-12)13(19)16-8-11-2-1-7-20-11/h1-7H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEBRGGTJDCQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenyl)-5-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5379262.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5379270.png)
![N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5379277.png)
![rel-(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5379298.png)


![1-{3-[2-(3,5-dimethyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B5379323.png)

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)
![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)